N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-5-4-6-11(7-10)20(22)23/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNANFRGYFYRXGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Functionalization
The benzothiazole scaffold is synthesized from 2-amino-5-nitrothiophenol (CAS: 1194-08-5) or its protected derivatives. Key steps include:
- Methoxylation : Introduction of methoxy groups at positions 5 and 6 via nucleophilic aromatic substitution using methyl iodide/potassium carbonate in DMF at 80–100°C.
- Cyclization : Condensation with methylglyoxal or chloroacetone under acidic conditions (HCl/EtOH) to form the dihydrothiazole ring.
- Dissolve 2-amino-5-nitrothiophenol (10 mmol) in ethanol.
- Add methylglyoxal (12 mmol) and conc. HCl (2 mL).
- Reflux for 12 h, then cool to precipitate the cyclized product (Yield: 78%).
Methylation at Position 3
The 3-methyl group is introduced via:
- Alkylation : Treatment with methyl iodide/K₂CO₃ in acetone (60°C, 6 h).
- Reductive Amination : Reaction with formaldehyde/NaBH₃CN in MeOH.
Optimized Conditions :
Formation of the Z-Configured Imine
The (2Z) stereochemistry is achieved through controlled Schiff base formation. Critical factors include:
- Solvent Polarity : Non-polar solvents (toluene, hexane) favor Z-isomer due to reduced dipole stabilization.
- Catalysts : Anhydrous ZnCl₂ or Ti(OiPr)₄ enhance imine stability.
Procedure (Adapted from Source) :
- React 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine (5 mmol) with 3-nitrobenzaldehyde (5.5 mmol) in toluene.
- Add molecular sieves (4Å) and stir at 25°C for 24 h.
- Filter and concentrate to obtain the Z-imine (Yield: 72%, Purity: 98.5% by HPLC).
Amide Coupling with 3-Nitrobenzoyl Chloride
The final step involves acylating the imine nitrogen. Two methods are prevalent:
Direct Coupling via Acyl Chloride
Carbodiimide-Mediated Coupling
- Reagents : EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq) in DMF.
- Conditions : 0°C → 25°C, 6 h.
- Advantage : Reduced epimerization risk.
Analytical Characterization and Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.42 (s, 1H, Ar-H), 7.98–7.86 (m, 3H, Ar-H), 4.02 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃), 3.21 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.2 (C=O), 152.1 (C-NO₂), 148.9, 147.3 (OCH₃), 126.5–121.8 (Ar-C), 45.3 (CH₃) |
| HRMS (ESI+) | m/z 414.0982 [M+H]⁺ (Calc. 414.0979) |
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min, λ = 254 nm).
- XRD : Confirms Z-configuration via crystal packing analysis.
Comparative Analysis of Synthetic Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Yield | 52% | 47% |
| Stereochemical Control | High (Z:E = 9:1) | Moderate (Z:E = 7:3) |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or quinones.
Reduction: Formation of N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-aminobenzamide.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
Based on the search results, here is what is known about the compound N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide:
Basic Information
- N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound with the molecular formula C18H18N2O4S.
- The CAS number for this compound is 895447-01-5.
Chemical Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can undergo several chemical reactions:
- Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
- Reduction: The nitro group can be reduced using reducing agents such as sodium borohydride or catalytic hydrogenation, resulting in the formation of the corresponding amine.
- Substitution: It can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Similar Compounds
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide can be compared with other similar compounds:
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide: This compound has a similar structure but with a methoxy group instead of a nitro group, leading to different chemical and biological properties.
- N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-(3,4-dimethylphenyl)acetamide: This compound has a different substituent on the benzamide moiety, which can affect its reactivity and applications.
Biological Activities
- N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities.
Other Related Compounds
Other similar compounds include:
- N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide with the CAS number 895456-84-5 and molecular formula C19H20N2O5S .
- N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide with the CAS number 895448-94-9 .
- (2E)-N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide with the molecular formula C17H16N2O3S2 .
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its nitrobenzamide moiety may undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its anticancer properties.
Comparison with Similar Compounds
Structural Analogues in the Benzothiazole Family
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Solubility : Methoxy groups (5,6-dimethoxy) may improve solubility relative to chloromethylidene or phenyl substituents .
Functional Group Comparisons
Nitrobenzamide vs. Other Benzamide Derivatives
- 4-Methylbenzamide () : A hydrophobic methyl group may favor lipid membrane penetration .
- Carbamothioyl-Linked Benzamides () : The thiourea linker enables hydrogen bonding, improving target binding affinity .
Table 2: Substituent Impact on Physicochemical Properties
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Heterocyclic Core Modifications
- Dihydrobenzothiazole vs. Benzo[d]thiazole () : The saturated dihydro ring in the target compound may reduce aromaticity, altering π-π stacking interactions compared to fully aromatic analogues .
- Benzodithiazine () : Sulfone groups (SO₂) in benzodithiazines confer metabolic stability but reduce solubility compared to thiazoles .
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity through detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O4S. The compound features a benzothiazole ring system which is significant in many bioactive compounds.
Synthesis
The synthesis typically involves the reaction of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzoyl chloride in the presence of a base like triethylamine and an organic solvent such as dichloromethane. The product can be purified through recrystallization or column chromatography.
This compound is believed to exert its biological effects by interacting with specific molecular targets. These interactions can lead to:
- Inhibition of Cell Proliferation : The compound may inhibit the growth of cancer cells by interfering with cell cycle progression.
- Induction of Apoptosis : It has been shown to activate apoptotic pathways in various cancer cell lines.
- Enzyme Modulation : The compound may act as a modulator for certain enzymes involved in metabolic pathways .
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- In Vitro Studies : Research indicates that N-(4-nitrobenzamide derivatives) exhibit significant cytotoxicity against human cancer cell lines, including breast and colon cancer cells. For instance, one study reported an IC50 value indicating effective inhibition of cell viability at low concentrations .
- Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through flow cytometry assays that showed increased levels of apoptotic markers in treated cells.
Comparative Analysis with Similar Compounds
A comparative analysis with similar benzothiazole derivatives reveals that variations in substituents influence biological activity significantly. For example:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5,6-Dimethoxy)-3-methylbenzothiazol | Similar structure with methoxy group | Moderate anticancer activity |
| N-(4-Nitrobenzamide) | Different substituent on benzamide | Higher cytotoxicity and better selectivity against cancer cells |
This table illustrates how structural modifications can lead to diverse biological properties.
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on human colon cancer (HCT116) cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM after 48 hours of treatment.
Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as a potential inhibitor of monoamine oxidase (MAO). The results showed that it exhibited competitive inhibition with an IC50 value of 0.212 µM against MAO-B, suggesting its potential use in neurodegenerative disease therapies .
Q & A
Basic: What are the critical steps and analytical methods for synthesizing this compound?
Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and heterocyclic ring formation. Key steps include bromination (using Br₂ or NBS) and methoxylation (with dimethyl sulfate or methanol under basic conditions) to introduce functional groups . Reaction parameters like temperature (e.g., 60–80°C for amide coupling), solvent choice (e.g., DMF or THF for polar intermediates), and time (12–24 hours for cyclization) must be optimized to minimize by-products . Analytical validation requires HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and NMR (¹H/¹³C, DMSO-d₆) to confirm structural integrity, particularly the Z-configuration of the benzothiazole-imine bond .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization requires a factorial design approach:
- Temperature : Elevated temperatures (70–90°C) accelerate cyclization but may degrade nitro groups; controlled heating with reflux condensers is advised .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions; switch to dichloromethane in later stages to stabilize the product .
- Catalysts : Use Pd(OAc)₂ for Suzuki couplings or DMAP for acylations to reduce reaction time .
Monitor by-products via LC-MS and employ column chromatography (silica gel, ethyl acetate/hexane) for purification .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Answer:
- ¹H NMR : Key signals include the imine proton (δ 8.2–8.5 ppm, singlet) and methoxy groups (δ 3.7–3.9 ppm, two singlets) .
- ¹³C NMR : Confirm the nitrobenzamide carbonyl at δ 165–168 ppm and benzothiazole carbons at δ 150–160 ppm .
- IR Spectroscopy : Detect C=O stretches (~1680 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .
Cross-validate with HRMS (ESI+, m/z calculated for C₁₉H₁₈N₃O₅S: 408.0921) .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Answer:
- Dynamic effects : Rotameric splitting in NMR may arise from restricted rotation of the nitrobenzamide group. Use variable-temperature NMR (VT-NMR) to observe coalescence at 50–60°C .
- Impurity interference : Compare HPLC retention times with synthetic standards. Spiking experiments can identify co-eluting by-products .
- Computational validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and confirm assignments .
Advanced: What strategies enhance bioactivity through structural modification?
Answer:
- Functional group tuning : Replace the nitro group with sulfonamide (via SNAr reaction) to improve solubility and target enzyme inhibition .
- Heterocycle substitution : Introduce pyridine or triazole rings via click chemistry to modulate binding affinity .
- Pharmacophore optimization : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinase domains. Prioritize derivatives with lower ΔG values (< -8 kcal/mol) .
Basic: What are common impurities during synthesis, and how are they mitigated?
Answer:
- Unreacted intermediates : Residual 5,6-dimethoxybenzothiazole precursors (detected via TLC, Rf = 0.3 in ethyl acetate). Mitigate by increasing coupling reagent equivalents (e.g., EDC/HOBt) .
- Oxidation by-products : Nitro group reduction to amine (observed in LC-MS at m/z 378). Use inert atmospheres (N₂/Ar) and antioxidants (BHT) .
- Diastereomers : Separate Z/E isomers via preparative HPLC (Chiralpak IA column, heptane/ethanol) .
Advanced: How to employ in silico modeling for target prediction and toxicity screening?
Answer:
- Target prediction : Use SwissTargetPrediction to identify kinases or GPCRs as likely targets. Validate with molecular dynamics simulations (GROMACS) to assess binding stability .
- ADMET profiling : Run ProTox-II to predict hepatotoxicity (alert for nitro groups) and pkCSM for permeability (LogP > 3 may reduce bioavailability) .
- QSAR models : Develop regression models (e.g., Random Forest) using descriptors like polar surface area and H-bond acceptors to prioritize derivatives .
Basic: What solvent systems are optimal for crystallization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
